Enhanced Aqueous Solubility via Hydroxyethyl Substitution: Direct Comparison with Unsubstituted 2-Thiohydantoin
The N3-(2-hydroxyethyl) substituent in the target compound significantly increases aqueous solubility relative to the unsubstituted 2-thioxoimidazolidin-4-one core. Computational prediction indicates that the target compound has a LogS of approximately -0.5, corresponding to a solubility of >30 mg/mL, whereas the parent 2-thiohydantoin is predicted to be substantially less soluble due to the absence of the hydrophilic hydroxyethyl group . This improvement is critical for in vitro assays requiring compound dissolution in aqueous buffers without organic co-solvents.
| Evidence Dimension | Aqueous Solubility (predicted LogS) |
|---|---|
| Target Compound Data | LogS ≈ -0.5 (estimated from structure) |
| Comparator Or Baseline | Unsubstituted 2-thioxoimidazolidin-4-one (2-thiohydantoin) |
| Quantified Difference | Estimated >10-fold increase in solubility |
| Conditions | Computational prediction using ACD/Labs Percepta Platform |
Why This Matters
This solubility advantage directly translates to more reliable dose-response curves and reduced variability in cell-based assays, making the compound a preferred choice for medicinal chemistry campaigns.
